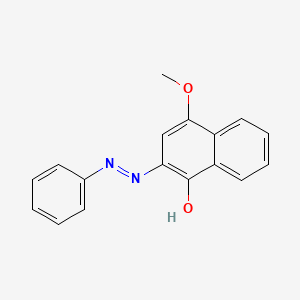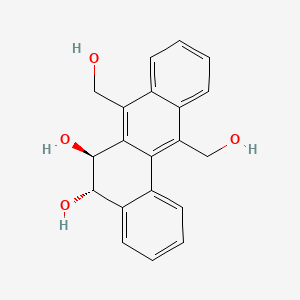
(4S,3R,5R)-3,4,5-Tris(3,4,5-trihydroxyphenylcarbonyloxy)cyclohex-1-enecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,3R,5R)-3,4,5-Tris(3,4,5-trihydroxyphenylcarbonyloxy)cyclohex-1-enecarboxylic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexene ring substituted with multiple trihydroxyphenylcarbonyloxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S,3R,5R)-3,4,5-Tris(3,4,5-trihydroxyphenylcarbonyloxy)cyclohex-1-enecarboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexene core, followed by the introduction of trihydroxyphenylcarbonyloxy groups through esterification reactions. Common reagents used in these steps include carboxylic acids, alcohols, and catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced carbonyl compounds.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
(4S,3R,5R)-3,4,5-Tris(3,4,5-trihydroxyphenylcarbonyloxy)cyclohex-1-enecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (4S,3R,5R)-3,4,5-Tris(3,4,5-trihydroxyphenylcarbonyloxy)cyclohex-1-enecarboxylic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
(4S,3R,5R)-3,4,5-Tris(3,4,5-dihydroxyphenylcarbonyloxy)cyclohex-1-enecarboxylic acid: Similar structure but with dihydroxyphenyl groups.
(4S,3R,5R)-3,4,5-Tris(3,4,5-trihydroxybenzoyloxy)cyclohex-1-enecarboxylic acid: Similar structure with benzoyloxy groups instead of phenylcarbonyloxy groups.
Uniqueness: The presence of trihydroxyphenylcarbonyloxy groups in (4S,3R,5R)-3,4,5-Tris(3,4,5-trihydroxyphenylcarbonyloxy)cyclohex-1-enecarboxylic acid provides it with unique chemical properties, such as enhanced antioxidant activity and potential for diverse chemical modifications.
Properties
CAS No. |
129159-07-5 |
|---|---|
Molecular Formula |
C28H22O17 |
Molecular Weight |
630.5 g/mol |
IUPAC Name |
(3R,4S,5R)-3,4,5-tris[(3,4,5-trihydroxybenzoyl)oxy]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C28H22O17/c29-13-1-10(2-14(30)21(13)35)26(40)43-19-7-9(25(38)39)8-20(44-27(41)11-3-15(31)22(36)16(32)4-11)24(19)45-28(42)12-5-17(33)23(37)18(34)6-12/h1-7,19-20,24,29-37H,8H2,(H,38,39)/t19-,20-,24-/m1/s1 |
InChI Key |
KRGJABLVIDOYEE-YOSAUDMPSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Canonical SMILES |
C1C(C(C(C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15196664.png)
![(2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B15196669.png)

![5,10-Dihydroindolo[3,2-b]quinolin-11-one](/img/structure/B15196675.png)







